molecular formula C9H8F2O3 B3040482 Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate CAS No. 208259-37-4

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Cat. No.: B3040482
CAS No.: 208259-37-4
M. Wt: 202.15 g/mol
InChI Key: UZOWGTYLHKCRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate (CAS: 210530-70-4) is a fluorinated organic compound featuring a methyl ester, a hydroxyl group, and a 3,5-difluorophenyl moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its synthesis typically involves catalytic fluorination or esterification reactions, as evidenced by its use in generating tert-butyl derivatives (e.g., S18 in ). The compound is characterized by a purity of ≥95% in commercial preparations .

Properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWGTYLHKCRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208259-37-4
Record name methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate typically involves the esterification of 3,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 2-(3,5-difluorophenyl)-2-oxoacetate.

    Reduction: Methyl 2-(3,5-difluorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyacetate moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

Table 1: Comparison of Ester Derivatives
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Methyl 2-(3,5-difluorophenyl)acetate C10H9F2O2 Methyl ester, 3,5-difluoro Precursor for tert-butyl esters; 66% yield in tert-butyl synthesis [1], [3]
tert-Butyl 2-(3,5-difluorophenyl)acetate (S18) C14H17F2O2 tert-Butyl ester, 3,5-difluoro Enhanced steric bulk; NMR-confirmed structure (δ = 1.45 ppm for tert-butyl) [1]
Methyl 2-hydroxyacetate C3H6O3 Methyl ester, hydroxyl Simpler structure; used in polymer synthesis; distinct safety protocols (e.g., inhalation risks) [2]

Key Insights :

  • The absence of the hydroxyl group in Methyl 2-(3,5-difluorophenyl)acetate reduces hydrogen-bonding capacity, impacting solubility and reactivity compared to the hydroxyacetate analogue .

Functional Group Modifications

Table 2: Functional Group Comparisons
Compound Name Functional Groups Molecular Weight Notable Characteristics Reference
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate Hydroxyl, methyl ester 216.18 g/mol Hydrogen-bond donor; chiral center [3]
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl Amino, methyl ester, HCl salt 237.63 g/mol Basic amino group; 2,5-difluoro substitution alters electronic effects [6]
Methyl 2-phenylacetoacetate Acetoacetate, phenyl 178.19 g/mol Precursor for illicit drug synthesis; lacks fluorine substituents [5]

Key Insights :

  • The 2,5-difluoro substitution in the amino variant () modifies the aromatic ring’s electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions .

Substituent Position Effects

Table 3: Impact of Fluorine Substituent Positions
Compound Name Fluorine Positions Key Spectral Data (19F NMR) Reactivity Implications Reference
This compound 3,5-positions δ = −110.3 ppm (tert-butyl analogue) Symmetric substitution enhances resonance stabilization [1], [3]
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl 2,5-positions Not reported Asymmetric substitution may increase steric strain [6]

Key Insights :

  • 3,5-Difluoro substitution creates a symmetric electronic environment, favoring regioselective reactions in synthesis .
  • 2,5-Difluoro analogues may exhibit reduced symmetry, complicating crystallization or purification processes .

Application Contexts

  • Pharmaceutical Intermediates : The target compound’s fluorine atoms and hydroxyl group make it suitable for bioactive molecule synthesis, contrasting with Methyl 2-phenylacetoacetate’s role in illicit drug production .
  • Agrochemicals : Unlike triflusulfuron methyl ester (), which contains a triazine ring for pesticide activity, the target compound’s applications are more likely tied to medicinal chemistry due to its polar functional groups .

Biological Activity

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8F2O3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 202.15 g/mol
  • Functional Groups : Hydroxy group (-OH), ester group (-COO-), and a difluorophenyl moiety.

The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

This compound interacts with specific molecular targets such as enzymes and receptors. The difluorophenyl group increases binding affinity, while the hydroxyacetate moiety can participate in hydrogen bonding, stabilizing the compound-target complex. This interaction is crucial for its potential therapeutic effects, particularly in inhibiting pro-inflammatory mediators by targeting cyclooxygenase enzymes.

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This activity positions it as a candidate for further development in treating inflammatory diseases.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been explored for its analgesic properties. The modulation of pain pathways via COX inhibition suggests potential applications in pain management therapies.

Research Findings

A variety of studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For example, it was shown to reduce the activity of COX enzymes in vitro, which correlates with decreased production of inflammatory mediators .
  • Case Studies : In a recent pharmacological evaluation, this compound demonstrated significant anti-inflammatory effects in animal models of arthritis. The results indicated a reduction in swelling and pain compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-(3-fluorophenyl)-2-hydroxyacetateC9H9FO3Single fluorine atom; different biological activity
Methyl 2-(4-fluorophenyl)-2-hydroxyacetateC9H9FO3Fluorine at para position; altered reactivity
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetateC9H8Cl2O3Chlorine substituents; potential for different activity

The unique arrangement of fluorine atoms in this compound may influence its chemical reactivity and biological activity compared to these analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.